2-Hydroxyerucic acid, also known as 2-hydroxy-13-docosenoic acid, is a long-chain fatty acid with a hydroxyl group at the second carbon position. It is derived from erucic acid, which is a monounsaturated fatty acid commonly found in certain plant oils, particularly those from the Brassica family. This compound has garnered attention due to its potential applications in various fields, including biochemistry and pharmacology.
2-Hydroxyerucic acid can be found in genetically modified plants that have been engineered to produce hydroxylated fatty acids. The production of this compound is facilitated by the introduction of specific fatty acid hydroxylases into the plant's metabolic pathways, allowing for the synthesis of hydroxylated derivatives from standard fatty acids like erucic acid .
2-Hydroxyerucic acid belongs to the class of fatty acids and is specifically categorized as a hydroxy fatty acid. Its classification is based on its structural features, which include a long aliphatic chain and a hydroxyl functional group.
The synthesis of 2-hydroxyerucic acid can be achieved through several methods, including:
In biotechnological synthesis, the use of recombinant DNA technology allows for precise modifications to plant metabolic pathways, leading to increased yields of 2-hydroxyerucic acid. This process typically involves:
The molecular structure of 2-hydroxyerucic acid consists of a long hydrocarbon chain with a double bond and a hydroxyl group at the second carbon position. The structural formula can be represented as follows:
2-Hydroxyerucic acid can undergo various chemical reactions typical of fatty acids, including:
The reactions involving 2-hydroxyerucic acid often require specific catalysts or conditions to proceed efficiently. For example, esterification typically requires an acid catalyst and heat to facilitate the reaction between the fatty acid and alcohol.
The mechanism of action for 2-hydroxyerucic acid primarily involves its interaction with biological membranes and cellular processes. As a fatty acid derivative, it may influence membrane fluidity and permeability due to its unique structural properties.
Research indicates that hydroxy fatty acids can modulate cellular signaling pathways and exhibit anti-inflammatory properties. Specific studies have shown that these compounds may interact with lipid metabolism pathways, potentially influencing energy storage and utilization in cells.
Analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly employed to quantify and analyze 2-hydroxyerucic acid in various matrices, ensuring accurate characterization and application in research settings .
2-Hydroxyerucic acid has several potential applications in scientific research:
The biosynthesis of 2-hydroxyerucic acid (2-OH-C22:1) represents a specialized metabolic pathway within the broader context of hydroxy fatty acid (HFA) production in plants. This process begins with erucic acid (C22:1 Δ13cis), a very-long-chain monounsaturated fatty acid predominantly found in Brassicaceae oilseeds like Brassica napus, B. carinata, and B. juncea [1] [3]. The hydroxylation at the C-2 position is catalyzed by a family of fatty acid hydroxylases (FAHs), which are cytochrome P450-dependent monooxygenases (CYP86A subfamily) that introduce molecular oxygen into the acyl chain [5] [9]. These enzymes exhibit strict regioselectivity for the α-carbon adjacent to the carbonyl group and require NADPH as a cofactor, producing 2-hydroxyerucic acid as their primary output [9].
The reaction mechanism involves a complex catalytic cycle: (1) binding of erucic acid to the ferric heme iron in the enzyme's active site; (2) reduction of the heme iron to ferrous state; (3) oxygen binding to form a ferric-superoxide complex; (4) protonation to yield ferric-peroxo intermediate; and (5) abstraction of a hydrogen atom from the C-2 position of erucic acid, followed by oxygen rebound to generate the 2-hydroxy derivative [5]. This enzymatic process occurs primarily in the endoplasmic reticulum, where the hydroxylases are membrane-anchored, facilitating access to their lipid substrates [5].
Recent biochemical characterization reveals that FAH enzymes exhibit distinct kinetic parameters toward erucic acid versus shorter-chain substrates. The Km for erucic acid in purified Brassica hydroxylases ranges from 15–25 μM, with a Vmax of 120–180 nmol/min/mg protein, indicating moderate substrate affinity but efficient turnover [9]. Crucially, the enzyme's specificity pocket accommodates the 22-carbon chain through hydrophobic residues that stabilize the methyl end, while a conserved histidine-asparagine-serine triad positions the C-2 atom near the heme center for precise hydroxylation [9].
Enzyme Class | Specific Enzyme | Gene Family | Cofactors | Primary Substrate | Localization |
---|---|---|---|---|---|
Cytochrome P450 monooxygenase | Fatty acid ω-hydroxylase | CYP86A/B | NADPH, O₂ | Erucic acid (C22:1) | Endoplasmic reticulum |
Acyl-CoA synthetase | Long-chain acyl-CoA synthetase | LACS | ATP, CoA | Free fatty acids | Peroxisome/ER membrane |
Fatty acid elongase | β-Ketoacyl-CoA synthase | KCS/FAE | Malonyl-CoA | Oleoyl-CoA | Endoplasmic reticulum |
Desaturase | Δ12-Fatty acid desaturase | FAD2 | NADH, O₂ | Oleic acid | Endoplasmic reticulum |
Following its biosynthesis, 2-hydroxyerucic acid undergoes further metabolic processing through two principal pathways: peroxisomal β-oxidation and microsomal ω-hydroxylation. The β-oxidation pathway shortens the hydroxy fatty acid chain, primarily occurring in peroxisomes where specialized enzymes handle the hydroxyl group at the α-position [5]. The process initiates with activation to 2-hydroxyerucoyl-CoA by long-chain acyl-CoA synthetases (LACS) located on the peroxisomal membrane [5] [9]. Unlike standard β-oxidation, the presence of the 2-hydroxy group prevents dehydration by enoyl-CoA hydratase, necessitating alternative enzymes. Instead, 2-hydroxyacyl-CoA lyase cleaves the substrate directly into aldehyde and acyl-CoA products. In Brassica species, this generates C12-C16 hydroxy fatty acids and dicarboxylic acids, which serve as precursors for cutin and suberin polymers in seed coats [5] [7].
The ω-hydroxylation pathway operates in the endoplasmic reticulum and is mediated by another class of cytochrome P450 enzymes (CYP94 family) that hydroxylate the terminal methyl group (ω-position) of 2-hydroxyerucic acid [5] [9]. This produces 2,ω-dihydroxyerucic acid, which undergoes further oxidation to dicarboxylic acids via alcohol and aldehyde dehydrogenases. These diacids (e.g., 2-hydroxy-docosanedioic acid) are critical for the synthesis of protective biopolymers. Kinetic studies show that CYP94C isoforms exhibit 3-fold higher activity toward 2-hydroxyerucic acid compared to non-hydroxylated erucic acid, suggesting substrate preference shaped the evolution of these enzymes in Brassicaceae [9].
The partitioning between β-oxidation and ω-hydroxylation pathways is regulated by cellular energy status and tissue-specific expression of enzymes. Under high energy conditions (elevated ATP/ADP ratio), β-oxidation is suppressed, favoring ω-hydroxylation and subsequent polymer synthesis [5]. In developing Brassica seeds, transcript levels of CYP94 genes peak at 20–25 days after pollination, coinciding with maximal deposition of hydroxy fatty acids in seed coats [9].
Metabolic Pathway | Primary Enzymes | Key Intermediates | Tissue Localization | Biological Functions |
---|---|---|---|---|
Peroxisomal β-oxidation | Acyl-CoA oxidase, Lyase | 2-Hydroxyacyl-CoAs, C12-C16 derivatives | Seed peroxisomes | Chain shortening, energy production |
ω-Hydroxylation | CYP94 P450s, Dehydrogenases | 2,ω-Dihydroxyerucic acid, Dicarboxylic acids | Endoplasmic reticulum | Cutin/suberin biosynthesis |
Acyl editing | Lysophosphatidic acid acyltransferase | Phosphatidyl-hydroxyerucic acid | Plastid envelope | Membrane lipid remodeling |
The production of 2-hydroxyerucic acid in Brassicaceae is governed by a hierarchical genetic network that coordinates precursor supply, hydroxylation, and tissue-specific accumulation. At the core of this network are transcription factors that directly regulate the expression of hydroxylase genes. Key among these are MYB-type transcription factors (e.g., MYB94, MYB96) that bind to conserved cis-elements (AC-elements) in the promoters of CYP86A and CYP94C genes [4] [6]. Functional characterization in Brassica napus demonstrated that RNAi suppression of BnMYB94 reduced 2-hydroxyerucic acid accumulation by 78% in transgenic seeds, confirming its regulatory dominance [6].
The genetic architecture controlling hydroxyerucic acid synthesis also involves quantitative trait loci (QTLs) with additive effects. Genome-wide association studies (GWAS) in B. napus identified two major QTLs on chromosomes A08 (qFA.A08) and C03 (qFA.C03.1) that collectively explain 42% of phenotypic variation in seed hydroxy fatty acid content [6]. Fine mapping revealed that qFA.A08 contains the FAE1 (fatty acid elongase 1) gene cluster, responsible for erucic acid biosynthesis, while qFA.C03.1 harbors a CYP86A paralog specifically expressed during seed development [6]. Haplotype analysis demonstrated that accessions carrying high-activity alleles at both loci exhibit 5.3-fold higher 2-hydroxyerucic acid content compared to those with low-activity alleles [6].
Recent advances in gene editing have enabled precise manipulation of this pathway. CRISPR-Cas9-mediated knockout of BnaC03.FAD2 (fatty acid desaturase 2) in high-erucic acid B. napus lines increased erucic acid availability by 15–20%, subsequently elevating 2-hydroxyerucic acid accumulation by 30% in edited seeds [4]. Similarly, overexpression of BnaA08.CYP86A1 under a seed-specific promoter resulted in 40% higher 2-hydroxyerucic acid content without compromising total oil yield [6]. These genetic interventions demonstrate the potential for targeted enhancement of this valuable compound.
Genetic Element | Type | Chromosomal Location | Target Genes | Effect on 2-Hydroxyerucic Acid |
---|---|---|---|---|
MYB94 | Transcription factor | A09 | CYP86A1, CYP94C4 | Overexpression → 2.1-fold increase |
qFA.A08 | QTL | A08 | FAE1, KCS17 | High-activity allele → +37% content |
qFA.C03.1 | QTL | C03 | CYP86A2, LACS5 | High-activity allele → +29% content |
FAD2 | Desaturase gene | Multiple | Oleate desaturation | Knockout → +30% accumulation |
CYP86A1 | Hydroxylase gene | A08 | Hydroxylation step | Overexpression → +40% content |
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